4-Hexyl-3-thiosemicarbazide

Übersicht

Beschreibung

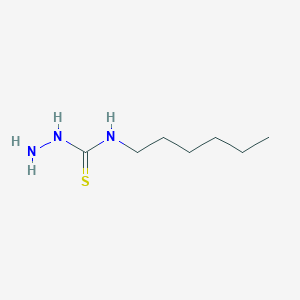

4-Hexyl-3-thiosemicarbazide is a sulfur-containing organic compound that belongs to the family of thiosemicarbazides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hexyl-3-thiosemicarbazide can be synthesized through the reaction of hexylamine with thiosemicarbazide. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexyl-3-thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiosemicarbazides.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-Hexyl-3-thiosemicarbazide exhibits several biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Thiosemicarbazides, including this compound, have been shown to act as proteasome inhibitors. This mechanism is crucial for cancer treatment as it can lead to the accumulation of pro-apoptotic factors and the inhibition of tumor growth. Preliminary studies indicate that compounds in this class may enhance the efficacy of existing chemotherapy agents.

- Antimicrobial Properties : Research has demonstrated that thiosemicarbazides possess antimicrobial activity against various pathogens. For instance, studies have shown that thiosemicarbazones exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria . The lipophilicity of these compounds enhances their ability to penetrate bacterial membranes, thereby increasing their efficacy .

- Antiviral Potential : Some derivatives of thiosemicarbazides have been investigated for their antiviral properties. They may inhibit viral replication through mechanisms such as the induction of ribonucleotide reductase inactivation, which is essential for viral nucleic acid synthesis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of hydrazine derivatives with carbonyl compounds. The compound can also serve as a precursor for synthesizing more complex thiosemicarbazone derivatives that exhibit enhanced biological activity.

Table 1: Synthesis Methods for Thiosemicarbazides

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with Hydrazine | Involves reacting hydrazine with carbonyl compounds to form thiosemicarbazides. | 70-95 |

| Microwave-assisted synthesis | Utilizes microwave irradiation to enhance reaction rates and yields. | 80-90 |

| Metal complex formation | Coordination with metal ions to form complexes with potential therapeutic effects. | Variable |

Case Studies

Several studies highlight the applications of this compound in research:

- Anticancer Efficacy : A study investigated the effects of various thiosemicarbazide derivatives on cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in vitro, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : In a comparative study on the antimicrobial activities of thiosemicarbazides, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, outperforming several known antibiotics in specific assays .

- Theranostic Applications : Recent research has explored the use of thiosemicarbazones in theranostics, particularly in imaging applications for cancer diagnostics. The ability to chelate metals allows for the development of radiotracers that can be used in Positron Emission Tomography (PET) imaging .

Wirkmechanismus

The mechanism of action of 4-Hexyl-3-thiosemicarbazide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s biological activity is attributed to its ability to form stable complexes with metal ions, thereby affecting the function of metalloenzymes .

Vergleich Mit ähnlichen Verbindungen

- 4-Cyclohexyl-3-thiosemicarbazide

- 4-Octyl-3-thiosemicarbazide

- 4-(1-Adamantyl)-3-thiosemicarbazide

Comparison: 4-Hexyl-3-thiosemicarbazide is unique due to its specific hexyl chain, which imparts distinct physical and chemical properties compared to other thiosemicarbazides. This uniqueness makes it suitable for specific applications where other thiosemicarbazides may not be as effective .

Biologische Aktivität

4-Hexyl-3-thiosemicarbazide is a member of the thiosemicarbazide family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiosemicarbazide scaffold, which is characterized by the presence of a thioamide group (-C(S)NH-) and a hydrazine component. This structure allows for various modifications that can significantly affect its biological activity.

Antimicrobial Activity

Thiosemicarbazides, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various pathogens.

- Antibacterial Activity : Studies have shown that thiosemicarbazides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that derivatives of thiosemicarbazides demonstrated minimum inhibitory concentrations (MICs) ranging from 39 to 2500 µg/mL against various bacterial strains .

- Antifungal Activity : The compound has also shown efficacy against fungal strains, with some derivatives outperforming conventional antifungal agents. For example, thiosemicarbazone derivatives exhibited antifungal activity against Candida albicans and other pathogenic fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Thiosemicarbazides are known to act as proteasome inhibitors and DNA intercalators, which can lead to apoptosis in cancer cells.

- Mechanism of Action : The anticancer mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis through the modulation of various signaling pathways. Studies have indicated that thiosemicarbazide derivatives can enhance the cytotoxic effects when complexed with metal ions such as copper .

- Case Studies : In one notable study, researchers synthesized a series of thiosemicarbazone derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the thiosemicarbazide structure significantly enhanced their cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides is heavily influenced by their chemical structure. Variations in substituents on the thiosemicarbazide core can lead to significant changes in potency and selectivity.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Alkyl groups | Increased lipophilicity | Enhances membrane permeability |

| Aromatic rings | Anticancer activity | Potential for DNA intercalation |

| Metal complexes | Enhanced efficacy | Synergistic effects observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hexyl-3-thiosemicarbazide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of hydrazine with hexyl isothiocyanate. Reaction parameters (e.g., solvent polarity, temperature, stoichiometry) significantly affect yield. For example, using anhydrous ethanol as a solvent and maintaining a 1:1 molar ratio of hydrazine to isothiocyanate minimizes side products like bis-thiosemicarbazides . Characterization via IR spectroscopy (N–H stretch at ~3200 cm⁻¹, C=S stretch at ~1250 cm⁻¹) and ¹H NMR (δ 8.2–8.5 ppm for NH protons) confirms purity .

Q. How can structural confirmation of this compound derivatives be achieved?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, studies on analogous thiosemicarbazides used single-crystal XRD to confirm tautomeric forms (thione vs. thiol) and hydrogen-bonding networks . Alternative methods include FT-IR for functional group analysis and mass spectrometry for molecular ion validation .

Q. What analytical techniques are recommended for assessing solubility and stability in pharmacological studies?

- Methodology : Use UV-Vis spectroscopy to monitor degradation under varying pH and temperature. For solubility, employ the shake-flask method with HPLC quantification. Polar aprotic solvents like DMSO enhance solubility for in vitro assays, but residual solvent effects must be controlled .

Advanced Research Questions

Q. How do contradictions in reported biological activities of this compound derivatives arise, and how can they be resolved?

- Methodology : Discrepancies often stem from assay conditions (e.g., cell line variability, compound concentration). For example, anti-microbial activity may vary due to differences in bacterial membrane permeability. Resolve by standardizing protocols (e.g., CLSI guidelines) and conducting dose-response curves with IC₅₀ calculations. Cross-validate results using orthogonal assays (e.g., agar diffusion vs. microdilution) .

Q. What strategies mitigate challenges in synthesizing metal complexes of this compound?

- Methodology : Ligand deprotonation (e.g., using NaOH) enhances coordination with transition metals like Ni(II) or Cu(II). Monitor reaction progress via color changes (e.g., pale yellow to deep green for Cu complexes) and confirm coordination via EPR spectroscopy (e.g., g∥ and g⊥ values for Cu²⁺) . Address solubility issues by selecting counterions (e.g., nitrate vs. chloride) .

Q. How can computational methods predict the ADMET profile of this compound derivatives?

- Methodology : Use SwissADME or pkCSM platforms to predict logP (lipophilicity), CYP450 inhibition, and bioavailability. Validate in silico results with in vitro assays:

- Absorption : Caco-2 cell permeability assays.

- Toxicity : MTT assays on normal cell lines (e.g., J774 macrophages) .

- Example: A study on thiosemicarbazones correlated high logP (>3) with increased hepatotoxicity .

Q. What experimental designs resolve ambiguities in radical formation mechanisms during irradiation studies?

- Methodology : E.S.R. and ENDOR spectroscopy identify radical intermediates. For 4-phenyl-3-thiosemicarbazide, X-irradiation generated radicals detectable via hyperfine coupling constants (e.g., NH α-hydrogens: A₁ = 12.5 MHz, A₂ = 7.8 MHz). Isotopic labeling (e.g., ¹⁵N) can clarify nitrogen-centered radical pathways .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on anti-tumor efficacy of thiosemicarbazides?

- Approach :

Compare cell line specificity (e.g., selectivity indices for tumor vs. normal cells).

Evaluate redox activity: Thiosemicarbazides with higher Fe(III) chelation capacity often show pro-oxidant effects, enhancing cytotoxicity in Fe-rich tumor microenvironments .

Replicate studies under standardized hypoxia/normoxia conditions to account for oxygen-dependent mechanisms .

Q. Methodological Best Practices

Q. How to ensure reproducibility in thiosemicarbazide-based coordination chemistry?

- Guidelines :

- Document ligand-to-metal ratios (e.g., 2:1 for octahedral vs. 1:1 for square planar geometries).

- Use elemental analysis (C, H, N, S) to confirm stoichiometry.

- Report crystallographic data (CCDC numbers) for metal complexes .

Q. What statistical methods are robust for analyzing dose-response relationships in toxicity studies?

Eigenschaften

IUPAC Name |

1-amino-3-hexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCXTZCHMEVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374719 | |

| Record name | 4-Hexyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53347-40-3 | |

| Record name | 4-Hexyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53347-40-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.